2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
2-{[3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a structurally complex compound characterized by a diazaspiro[4.4]nona-dienyl core substituted with a 2,4-dichlorophenyl group, a sulfanyl linker, and an N-(4-fluorophenyl)acetamide moiety. The diazaspirocyclic framework provides conformational rigidity, while the halogenated aryl groups (2,4-dichlorophenyl and 4-fluorophenyl) may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3OS/c22-13-3-8-16(17(23)11-13)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-6-4-14(24)5-7-15/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJVEKQVZROOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide , with CAS number 899913-40-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.4 g/mol . The spirocyclic structure contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 899913-40-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to significant therapeutic effects. The presence of the diazaspiro moiety is thought to enhance its binding affinity to target proteins.
Anticancer Activity
Preliminary investigations into related compounds suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The spirocyclic structure may play a crucial role in modulating signaling pathways associated with cancer cell proliferation.
Case Studies and Research Findings
-
Antifungal Activity : A study on structurally similar compounds demonstrated significant antifungal activity against Candida species, particularly those resistant to conventional treatments like fluconazole. The mechanism involved inhibition of ergosterol biosynthesis and phospholipase A2-like activity, which are critical for fungal cell membrane integrity .
Compound MIC (µg/mL) Activity Fluconazole 0.5 Reference Compound X (similar structure) 0.125 More potent than Fluconazole - Cytotoxicity Studies : In vitro cytotoxicity assays indicated low toxicity levels in human cell lines, suggesting a favorable therapeutic index for the compound compared to existing antifungal agents .
- In Vivo Studies : Animal models have been employed to evaluate the efficacy of related diazaspiro compounds in treating systemic infections caused by resistant fungi. Results showed improved survival rates when treated with these compounds compared to controls .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
*Calculated based on formula C₂₁H₁₇Cl₂FN₃OS.
Key Research Findings and Implications
Electronic and Steric Effects
- Halogenation : The 2,4-dichlorophenyl group in the target compound likely enhances electron-withdrawing effects compared to methyl or bromine substituents in analogs . This may influence binding to hydrophobic pockets in biological targets.
- Fluorine Substitution: The 4-fluorophenyl acetamide moiety improves metabolic stability compared to non-fluorinated analogs, as seen in similar pharmaceuticals .
Computational Studies
- Docking and Binding Affinity : AutoDock Vina and related tools (e.g., AutoDock4) have been widely used to predict interactions of sulfanyl acetamides with enzymes like proteases or kinases . For example, the triazole-containing analog showed lower binding scores in virtual screens compared to spirocyclic derivatives, suggesting the diazaspiro core enhances target engagement .
- This contrasts with flexible triazole-based analogs , which exhibit broader but weaker interactions .
Crystallographic Insights
- Hydrogen Bonding : In N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide , the trans conformation of the C=O and N-H groups facilitates intermolecular hydrogen bonding, a feature likely conserved in the target compound’s acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
